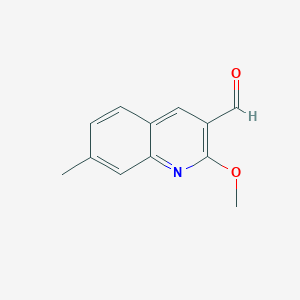

2-Methoxy-7-methyl-quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

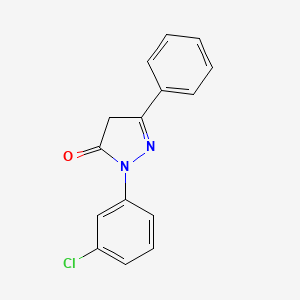

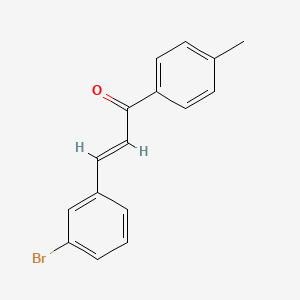

2-Methoxy-7-methyl-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been employed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methoxy group at the 2nd position and a methyl group at the 7th position . The carbaldehyde group is attached at the 3rd position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.22 and a molecular formula of C12H11NO2 . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Research on quinoline derivatives, closely related to 2-Methoxy-7-methyl-quinoline-3-carbaldehyde, has focused on their synthesis and potential in constructing fused or binary heterocyclic systems. These compounds have significant applications due to their biological and synthetic relevance (Hamama et al., 2018).

- Studies on selected quinolinecarbaldehydes have demonstrated innovative synthesis methods and the importance of the carbonyl group's positioning, along with detailed spectroscopic characterization. These insights are critical in understanding and advancing the applications of compounds like this compound (Wantulok et al., 2020).

Biological Applications

- Quinolinyl chalcones with a pyrazole group, which could be synthesized from similar compounds to this compound, have shown promising antimicrobial properties, indicating the potential use of quinoline derivatives in developing new antimicrobial agents (Prasath et al., 2015).

Applications in Material Science

- Quinoline derivatives have been investigated for their corrosion inhibition properties, providing insights into their potential applications in materials science, particularly in metal protection and preservation (Lgaz et al., 2017).

Agricultural Applications

- Novel quinolinyl chalcones synthesized from compounds like this compound have been evaluated for their growth-promoting effects on certain plants, indicating possible agricultural applications (Hassan et al., 2020).

Advanced Synthesis Techniques

- Research on enantioselective synthesis using chiral zinc alkoxides and quinoline-3-carbaldehyde derivatives demonstrates advanced synthesis techniques that could be applicable to the production of this compound (Shibata et al., 1996).

Analytical Chemistry Applications

- 3-(2-Furoyl)quinoline-2-carbaldehyde, a compound similar to this compound, has been used as a fluorogenic reagent in liquid chromatography, highlighting potential applications in analytical chemistry (Beale et al., 1990).

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-7-methyl-quinoline-3-carbaldehyde is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Some quinoline derivatives have been found to interact with dna mainly through intercalation . This interaction can lead to changes in DNA structure and function, potentially affecting the transcription and replication processes .

Biochemical Pathways

Given the potential dna intercalation activity, it’s likely that this compound could influence pathways related to dna replication, transcription, and repair .

Result of Action

Some quinoline derivatives have been found to induce apoptosis and cause cell arrest in certain cell lines . These effects could potentially be attributed to the compound’s interaction with DNA .

Propiedades

IUPAC Name |

2-methoxy-7-methylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-9-6-10(7-14)12(15-2)13-11(9)5-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIQZUVODDEHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)

![N-[2-[[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2925943.png)